1H-Pyrazolo[4,3-d]thiazole: A Core Scaffold in Drug Discovery - A Technical Guide
1H-Pyrazolo[4,3-d]thiazole: A Core Scaffold in Drug Discovery - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-d]thiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid bicyclic framework make it an attractive core for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the fundamental properties of 1H-pyrazolo[4,3-d]thiazole, including its physicochemical characteristics, basicity, and reactivity. Furthermore, this document details experimental protocols for its synthesis and characterization and explores its role as a key pharmacophore in the development of kinase inhibitors and metabotropic glutamate receptor 4 (mGluR4) modulators, complete with visualizations of the relevant signaling pathways.
Core Physicochemical Properties
The fundamental properties of the unsubstituted 1H-pyrazolo[4,3-d]thiazole core are summarized in the table below. These computed values provide a baseline for understanding the behavior of this heterocyclic system.
| Property | Value | Source |
| Molecular Formula | C₄H₃N₃S | PubChem[1] |
| Molecular Weight | 125.15 g/mol | PubChem[1] |
| IUPAC Name | 1H-pyrazolo[4,3-d][2][3]thiazole | PubChem[1] |
| CAS Number | 25649-12-1 | PubChem[1] |
| Canonical SMILES | C1=NNC2=C1N=CS2 | PubChem[1] |
Basicity and pKa
The basicity of 1H-pyrazolo[4,3-d]thiazole is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The fused ring system contains three nitrogen atoms, each with a lone pair of electrons that can potentially be protonated.
| Heterocycle | pKa of Conjugate Acid |
| Pyrazole | ~2.5 |
| Thiazole | ~2.5[3][4] |
The fusion of these two rings is expected to influence the basicity of the nitrogen atoms. The precise pKa will depend on which nitrogen atom is protonated, and this can be influenced by the electronic effects of the fused ring system. Computational methods are often employed to predict the pKa values of such novel heterocyclic systems.
Experimental Protocol for pKa Determination via NMR Spectroscopy
A general method for the experimental determination of the pKa of a heterocyclic compound using nuclear magnetic resonance (NMR) spectroscopy is outlined below. This method relies on the change in the chemical shift of protons adjacent to the protonation site as a function of pH.
Objective: To determine the pKa of 1H-pyrazolo[4,3-d]thiazole in an aqueous solution.
Materials:
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1H-Pyrazolo[4,3-d]thiazole
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Deuterium oxide (D₂O)
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Standardized hydrochloric acid (HCl) solution (e.g., 1 M and 0.1 M)
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Standardized sodium hydroxide (NaOH) solution (e.g., 1 M and 0.1 M)
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NMR tubes
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pH meter calibrated for use in D₂O
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NMR spectrometer
Procedure:
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Sample Preparation: Prepare a stock solution of 1H-pyrazolo[4,3-d]thiazole in D₂O at a known concentration (e.g., 10-20 mM).
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pH Titration:
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Transfer a known volume of the stock solution to an NMR tube.
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Measure the initial pD of the solution. Note: pD = pH reading + 0.4.
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Acquire a ¹H NMR spectrum.
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Incrementally add small aliquots of the standardized HCl or NaOH solution to the NMR tube to vary the pD over a wide range (e.g., pD 1 to 12).
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After each addition, mix the solution thoroughly and measure the pD.
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Acquire a ¹H NMR spectrum at each pD value.
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Data Analysis:
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Identify a proton signal in the ¹H NMR spectrum that shows a significant chemical shift change upon protonation.
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Plot the chemical shift (δ) of this proton as a function of the pD.
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The resulting data should fit a sigmoidal curve.
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The pKa is the pD value at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pD at which the chemical shift is halfway between the shifts of the fully protonated and fully deprotonated species.
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Synthesis and Characterization
While the synthesis of the unsubstituted 1H-pyrazolo[4,3-d]thiazole is not widely reported, various substituted derivatives have been synthesized, often starting from appropriately functionalized pyrazole precursors. The following is a representative protocol for the synthesis of a pyrazolo[4,3-d]thiazole derivative.
Representative Synthesis of a 5-amino-1H-pyrazolo[4,3-d]thiazole Derivative
This procedure describes a one-pot, three-component reaction to synthesize α-aminophosphonate derivatives of 5-amino-1H-pyrazolo[4,3-d]thiazole, which have shown potential as MurA inhibitors.
Reaction Scheme:
Materials:
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5-amino-1H-pyrazolo[4,3-d]thiazole derivative
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Appropriate aldehyde
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Trialkyl phosphite
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Anhydrous lithium perchlorate (LiClO₄)
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Dichloromethane (CH₂Cl₂)
Procedure:
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To a solution of the 5-amino-1H-pyrazolo[4,3-d]thiazole derivative in dichloromethane, add the aldehyde and trialkyl phosphite in a 1:1:1 molar ratio.
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Add a catalytic amount of anhydrous lithium perchlorate.
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Stir the reaction mixture at room temperature for 48 hours.
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Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.
Biological Significance and Signaling Pathways
Derivatives of 1H-pyrazolo[4,3-d]thiazole have emerged as potent modulators of key biological targets, particularly protein kinases and G-protein coupled receptors.
Kinase Inhibition
Many 1H-pyrazolo[4,3-d]thiazole derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Below is a diagram illustrating a generic MAP kinase signaling pathway and the point of inhibition by a 1H-pyrazolo[4,3-d]thiazole-based kinase inhibitor.
Caption: Kinase inhibitor action on the MAPK/ERK pathway.
mGluR4 Modulation
Derivatives of 1H-pyrazolo[4,3-d]thiazole have also been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4). mGluR4 is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission and is a promising target for the treatment of neurological and psychiatric disorders such as Parkinson's disease.[5]
The following diagram illustrates the signaling pathway of mGluR4 and the action of a 1H-pyrazolo[4,3-d]thiazole-based PAM.
References
- 1. 1H-Pyrazolo[4,3-d]thiazole | C4H3N3S | CID 66667912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 5. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]
